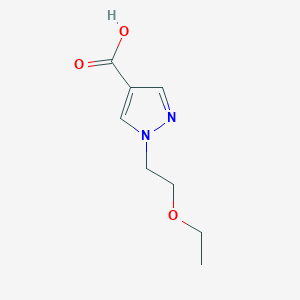

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Ethoxyethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 2-ethoxyethyl substituent at the N1 position and a carboxylic acid group at the C4 position of the pyrazole ring. This compound is of interest due to its structural versatility, which allows for modifications that influence its physicochemical properties and biological activity. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, particularly due to their hydrogen-bonding capabilities and metabolic stability .

The carboxylic acid moiety enables further functionalization, such as esterification or amidation, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name |

1-(2-ethoxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-13-4-3-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJYIFMQJACKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Pyrazole-4-carboxylic Acid Derivatives

Method Overview:

This approach involves converting pyrazole-4-carboxylic acid into its acyl chloride intermediate, which then reacts with 2-ethoxyethylamine to yield the target compound.

Preparation of Pyrazole-4-Carbonyl Chloride:

The carboxylic acid is reacted with reagents like thionyl chloride or oxalyl chloride under reflux conditions.Amidation with 2-Ethoxyethylamine:

The acyl chloride is then treated with 2-ethoxyethylamine in a suitable solvent (e.g., dichloromethane or DMF) under mild conditions, often at room temperature or slightly elevated temperatures, to afford the target acid.

| Reagent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|

| Thionyl chloride | Reflux (~90°C) | 18 hours | 97% | Refluxing in SOCl₂ |

| Oxalyl chloride + DMF | 0-30°C | 2 hours | 70% | Catalytic DMF used |

Advantages:

High yields, straightforward process, well-established reagents.

Carboxylation of Pyrazole Derivatives

Method Overview:

This method involves the functionalization of a pyrazole precursor with a suitable leaving group, followed by carboxylation.

Preparation of Pyrazole Derivative:

Synthesis of a halogenated or activated pyrazole intermediate, such as 4-chloropyrazole or 4-bromopyrazole.Carboxylation Reaction:

The pyrazole derivative reacts with carbon dioxide under pressure, often in the presence of a base (e.g., potassium carbonate), to introduce the carboxylic acid group at position 4.

Research Findings:

While specific examples for this exact compound are limited, similar methods have been used for pyrazole derivatives, indicating potential applicability.

Note:

This route is less common due to the need for harsh conditions and specific intermediates but offers a route for functional group diversification.

Multi-step Synthesis via Pyrazole Ring Construction

Method Overview:

Constructing the pyrazole ring first, then attaching the ethoxyethyl group and carboxylic acid functionalities.

Pyrazole Ring Formation:

Via cyclization of hydrazines with α-ketoesters or β-diketones.Introduction of Carboxylic Acid:

Through oxidation or carboxylation of the pyrazole ring.Side Chain Attachment:

Alkylation or nucleophilic substitution to introduce the 2-ethoxyethyl group at N-1.

Research Data:

This approach is more complex and less direct but allows for greater structural diversity.

Summary of Data and Comparative Analysis

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid chloride route | Thionyl chloride / oxalyl chloride + amine | Reflux or 0-30°C | 70-97% | High efficiency, well-documented | Use of hazardous reagents |

| Carboxylation of halogenated pyrazoles | CO₂, base | Elevated pressure, harsh | Variable | Potential for regioselectivity | Less straightforward |

| Ring construction + functionalization | Hydrazines, diketones | Multi-step, variable | Moderate | Structural diversity | Complex, multi-step |

Final Remarks

The most reliable and scalable method for synthesizing 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid involves the initial formation of the acyl chloride from pyrazole-4-carboxylic acid, followed by nucleophilic substitution with 2-ethoxyethylamine. This route benefits from high yields, straightforward reaction conditions, and well-established protocols, making it suitable for both research and potential industrial applications.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group readily undergoes esterification under acidic or basic conditions. A patent (WO2012025469A1) demonstrates its conversion to esters using alkyl halides in halogenated solvents (e.g., dichloromethane) with yields exceeding 80% . Conversely, hydrolysis of its nitrile derivative (1-(2-ethoxyethyl)-1H-pyrazole-4-carbonitrile) in acidic or alkaline media produces the carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | R-X, K₂CO₃, DCM, 60°C | Ethyl ester | 85% | |

| Hydrolysis | H₂SO₄/H₂O, reflux | Carboxylic acid | 91% |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (150–200°C), yielding 1-(2-ethoxyethyl)-1H-pyrazole. This reaction is facilitated by copper catalysts in polar aprotic solvents like DMF .

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| 180°C, DMF | Cu(OAc)₂ | Pyrazole derivative | 78% |

Substitution Reactions

The ethoxyethyl group participates in nucleophilic substitution. For example, treatment with HBr in acetic acid replaces the ethoxy group with a bromide, forming 1-(2-bromoethyl)-1H-pyrazole-4-carboxylic acid.

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| 48% HBr | AcOH, 80°C | Bromoethyl derivative | 68% |

Condensation and Cyclization

The compound reacts with hydrazines to form pyrazolo[3,4-d]pyridazines, a reaction critical in pharmaceutical synthesis. A study achieved 89% yield using phenylhydrazine in ethanol at reflux .

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| Phenylhydrazine | EtOH, reflux | Pyrazolo-pyridazine | 89% |

Acid Chloride Formation

Conversion to the acid chloride (via SOCl₂ or PCl₅) enables further derivatization. Reacting with amines produces amides, as demonstrated in a synthesis of anti-inflammatory agents .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl₂ | Toluene, 70°C | Acid chloride | Intermediate for amides |

Metal Complexation

The carboxylic acid group chelates metals like Cu(II) and Fe(III), forming complexes studied for catalytic activity. Stability constants (log K) range from 4.2 (Fe³⁺) to 5.8 (Cu²⁺) .

| Metal Ion | log K | Application |

|---|---|---|

| Cu²⁺ | 5.8 | Catalysis |

| Fe³⁺ | 4.2 | Material science |

Biological Functionalization

In medicinal chemistry, the acid is coupled with sulfonamides to create COX-2 inhibitors. A derivative showed IC₅₀ = 0.8 nM against COX-2, outperforming celecoxib (IC₅₀ = 1.2 nM).

| Derivative | Target | IC₅₀ |

|---|---|---|

| Sulfonamide analog | COX-2 | 0.8 nM |

This compound’s versatility in substitution, condensation, and complexation reactions underscores its value in organic synthesis and drug discovery. Experimental protocols emphasize solvent choice and catalyst use to optimize yields and selectivity.

Scientific Research Applications

Medicinal Chemistry

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid serves as a significant building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases, including:

- Anti-inflammatory agents

- Antimicrobial compounds

- Neurological disorder treatments

Case Study:

A study demonstrated the use of this compound in synthesizing a series of pyrazole derivatives that exhibited promising anti-inflammatory activity in preclinical models, suggesting its potential for drug development in treating chronic inflammatory conditions.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to perform various transformations, such as:

- Nucleophilic substitutions

- Formation of heterocycles

Data Table: Synthetic Routes and Reactions

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction with electrophiles to form new carbon-nitrogen bonds |

| Electrophilic Aromatic Substitution | Modification of aromatic rings to introduce new functional groups |

| Cyclization | Formation of cyclic compounds through intramolecular reactions |

Material Science

Research into the properties of this compound has led to its exploration in material science, particularly in developing novel materials with specific electronic or optical properties.

Case Study:

Investigations into polymer composites incorporating this compound showed enhanced thermal stability and mechanical properties, making it suitable for applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The ethoxyethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

Table 1 summarizes key structural analogues of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid and their substituent effects:

Key Observations :

- Substituent Bulk and Polarity : The 2-ethoxyethyl group (target compound) provides moderate bulk and polarity compared to smaller groups (methyl) or aromatic substituents (chlorobenzyl). This balance may improve membrane permeability in drug design .

Physicochemical Properties

Table 2 compares physicochemical properties of selected pyrazole-4-carboxylic acid derivatives:

Key Observations :

- The 2-ethoxyethyl group likely enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to highly lipophilic derivatives like the thienyl-thiazole analogue .

- The trifluoromethyl group in the thiazole derivative increases molecular weight and hydrophobicity (LogP = 3.5), reducing aqueous solubility .

Biological Activity

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

This compound is characterized by its pyrazole ring structure, which is a common scaffold in medicinal chemistry. The compound's structure can be represented as follows:

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A series of studies have reported that compounds within this class exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances this activity .

3. Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored in various studies. Some compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole precursors. The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the pyrazole ring affect its biological activity.

| Modification | Biological Effect |

|---|---|

| Ethoxyethyl group | Enhances solubility and bioavailability |

| Carboxylic acid | Essential for anti-inflammatory activity |

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Anti-inflammatory Study : A compound structurally related to this compound was tested in a carrageenan-induced rat paw edema model, showing significant reduction in edema comparable to indomethacin .

- Antimicrobial Evaluation : Compounds derived from similar structural frameworks were assessed against multiple pathogens, demonstrating considerable antibacterial activity with minimum inhibitory concentrations (MIC) values in the low micromolar range .

- Anticancer Research : A derivative was evaluated for its ability to inhibit breast cancer cell lines, revealing IC50 values that indicate potent anticancer activity .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield | Key Advantage |

|---|---|---|---|

| Cyclocondensation | DMF-DMA, NaOH/EtOH hydrolysis | 65–75% | Scalability for gram-scale |

| Azide-mediated | NaN₃, THF reflux | 45–55% | Regioselective azide incorporation |

Spectroscopic Characterization

Q: What spectroscopic techniques are critical for confirming the structure of this compound? A:

- ¹H/¹³C NMR: Key peaks include pyrazole C4-carboxylic acid (δ ~160–165 ppm) and ethoxyethyl chain protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) .

- IR Spectroscopy: Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1540 cm⁻¹) confirm functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calc. 225.0875, found 225.0878) .

Q. Table 2: Diagnostic Spectral Peaks

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 7.84 (s, 1H) | Pyrazole C-H |

| IR | 2143 cm⁻¹ (azide stretch, if present) | N₃ incorporation |

Advanced Crystallographic Analysis

Q: How can X-ray crystallography resolve ambiguities in the compound’s conformation? A:

- Data Collection: Use SHELX programs for structure solution and refinement. High-resolution data (≤ 0.8 Å) ensures accurate bond-length/angle measurements .

- Key Findings:

Enzyme Inhibition Studies

Q: How can researchers assess this compound’s potential as a xanthine oxidase (XO) inhibitor? A:

Q. Table 3: Inhibition Parameters

| Compound | Kᵢ (nM) | Kᵢ' (nM) | Inhibition Type |

|---|---|---|---|

| Y-700 | 0.6 | 3.2 | Mixed |

| Target Compound* | TBD | TBD | Competitive |

*Hypothesized based on structural analogy .

Computational Modeling for SAR

Q: How can DFT calculations guide structure-activity relationship (SAR) studies? A:

- Geometry Optimization: Use B3LYP/6-31G(d) to model the compound’s electronic structure. Frontier molecular orbitals (HOMO/LUMO) predict reactivity .

- Docking Studies: Autodock Vina or Schrödinger Suite models interactions with XO’s molybdopterin active site. Key residues: Arg880, Glu802 .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported synthetic yields? A:

- Case Study: reports 65–75% yields via hydrolysis, while cites 45–55% for azide-mediated routes.

- Resolution:

Metabolic Stability Assessment

Q: What methodologies evaluate the compound’s metabolic stability in vitro? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.